molecular formula C24H23Cl2N3S B4706877 N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Cat. No. B4706877
M. Wt: 456.4 g/mol
InChI Key: RMEAYCMCAAGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound, also known as DTG, belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide acts as a selective agonist for sigma-1 receptors, which are located in the central nervous system. Activation of these receptors has been shown to modulate several neurotransmitter systems including dopamine, serotonin, and glutamate. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to decrease the release of glutamate, which may contribute to its antipsychotic effects. Additionally, this compound has been found to decrease pain sensitivity in animal models, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments. This compound has a relatively short half-life and may require frequent dosing in animal models. Additionally, there is limited information available on its long-term effects.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for drug addiction. This compound has been found to decrease drug-seeking behavior in animal models and may have potential as a treatment for opioid addiction. Another area of interest is its potential as an analgesic. This compound has been found to decrease pain sensitivity in animal models and may have potential as a treatment for chronic pain. Additionally, further research is needed to determine the long-term effects of this compound and its potential for use in humans.
In conclusion, this compound, also known as this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-defined mechanism of action and has been found to exhibit a wide range of biological activities. Further research is needed to determine its potential as a treatment for drug addiction, chronic pain, and other conditions.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities including antidepressant, anxiolytic, and antipsychotic properties. This compound has also been shown to have potential as a treatment for drug addiction and as an analgesic.

properties

IUPAC Name

4-benzhydryl-N-(3,5-dichlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3S/c25-20-15-21(26)17-22(16-20)27-24(30)29-13-11-28(12-14-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEAYCMCAAGONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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